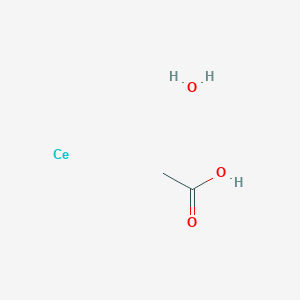
acetic acid;cerium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;cerium;hydrate, also known as cerium(III) acetate hydrate, is a chemical compound with the formula C6H9CeO6. It is a white powder that is soluble in water and is used in various industrial and scientific applications. This compound is a combination of acetic acid and cerium, a rare earth metal, in a hydrated form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium(III) acetate hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with acetic acid. The reaction typically involves dissolving cerium(III) oxide or cerium(III) carbonate in acetic acid, followed by evaporation of the solvent to obtain the hydrated form of cerium(III) acetate.
Industrial Production Methods
In industrial settings, cerium(III) acetate hydrate is produced by reacting cerium(III) nitrate with acetic acid. The reaction is carried out in aqueous solution, and the product is obtained by crystallization. The crystallized product is then dried to obtain the final hydrated compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cerium(III) acetate hydrate undergoes various types of chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates or sulfates can be used to replace acetate groups.
Major Products Formed
Oxidation: Cerium(IV) compounds such as cerium(IV) oxide.
Reduction: Cerium(III) compounds.
Substitution: Cerium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cerium(III) acetate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Studied for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of glass and ceramics, as well as in the manufacturing of catalysts for automotive exhaust systems.
Wirkmechanismus
The mechanism of action of cerium(III) acetate hydrate involves its ability to undergo redox reactions, where cerium can alternate between the +3 and +4 oxidation states. This redox cycling allows cerium to act as a catalyst in various chemical reactions. In biological systems, cerium’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Cerium(III) acetate hydrate can be compared with other cerium compounds such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is primarily used as a catalyst and in polishing applications, cerium(III) acetate hydrate is more commonly used in coordination chemistry and as a precursor for other cerium compounds. Cerium(III) nitrate, on the other hand, is often used in the preparation of other cerium salts and in various industrial processes.
List of Similar Compounds
- Cerium(IV) oxide
- Cerium(III) nitrate
- Cerium(III) carbonate
- Cerium(III) chloride
Eigenschaften
Molekularformel |
C2H6CeO3 |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
acetic acid;cerium;hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI-Schlüssel |
OKGRYXNRUMZNDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.O.[Ce] |
Verwandte CAS-Nummern |
206996-60-3 17829-82-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















